Cas no 1211533-23-1 (2-Bromo-4-nitropyridine-6-methanol)

2-Bromo-4-nitropyridine-6-methanol 化学的及び物理的性質
名前と識別子
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- 2-Bromo-4-nitropyridine-6-methanol
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- インチ: 1S/C6H5BrN2O3/c7-6-2-5(9(11)12)1-4(3-10)8-6/h1-2,10H,3H2
- InChIKey: FIKYOWLATKLDPQ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CC(CO)=N1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 173
- トポロジー分子極性表面積: 78.9
- 疎水性パラメータ計算基準値(XlogP): 0.9
2-Bromo-4-nitropyridine-6-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029012675-250mg |
2-Bromo-4-nitropyridine-6-methanol |
1211533-23-1 | 95% | 250mg |
$1068.20 | 2023-09-04 | |
Alichem | A029012675-1g |
2-Bromo-4-nitropyridine-6-methanol |
1211533-23-1 | 95% | 1g |
$2866.05 | 2023-09-04 |
2-Bromo-4-nitropyridine-6-methanol 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
2-Bromo-4-nitropyridine-6-methanolに関する追加情報
2-Bromo-4-NitroPyridine-6-Methanol: A Comprehensive Overview
2-Bromo-4-nitropyridine-6-methanol, also known by its CAS number 1211533-23-1, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a bromine atom at position 2, a nitro group at position 4, and a hydroxymethyl group at position 6. The combination of these functional groups makes it a versatile molecule with potential applications in various chemical reactions and material synthesis.
The synthesis of 2-bromo-4-nitropyridine-6-methanol typically involves multi-step reactions, often starting from pyridine derivatives. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for the preparation of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate the substitution reactions required for introducing the bromine and nitro groups onto the pyridine ring. These methods not only improve yield but also enhance the purity of the final product, making it more suitable for high-end applications.
The properties of 2-bromo-4-nitropyridine-6-methanol are heavily influenced by its functional groups. The nitro group at position 4 imparts strong electron-withdrawing effects, which can influence the reactivity of the molecule in various chemical transformations. Similarly, the bromine atom at position 2 serves as an excellent leaving group, making it ideal for nucleophilic substitution reactions. The hydroxymethyl group at position 6 adds hydrophilicity to the molecule, potentially enhancing its solubility in polar solvents.
Recent studies have highlighted the potential of 2-bromo-4-nitropyridine-6-methanol as a precursor in the synthesis of advanced materials. For example, researchers have utilized this compound to prepare novel coordination polymers and metal-organic frameworks (MOFs). The presence of multiple functional groups allows for versatile interactions with metal ions, leading to highly porous and stable structures with applications in gas storage and catalysis.
In addition to its role in materials science, 2-bromo-4-nitropyridine-6-methanol has shown promise in medicinal chemistry. Its unique structure makes it a potential candidate for drug design, particularly in targeting specific biological pathways. Recent computational studies have demonstrated that this compound exhibits moderate binding affinity towards certain protein targets, suggesting its potential as a lead compound for further optimization.
The environmental impact of 2-bromo-4-nitropyridine-6-methanol has also been a topic of interest. Researchers have investigated its biodegradability and toxicity under various conditions. Preliminary results indicate that while the compound is relatively stable under standard conditions, it can undergo microbial degradation under specific environmental conditions. These findings are crucial for assessing its safety profile and ensuring responsible use in industrial applications.
In conclusion, 2-bromo-4-nitropyridine-6-methanol is a multifaceted compound with diverse applications across several scientific disciplines. Its unique structure and functional groups make it an invaluable tool in organic synthesis, materials science, and medicinal chemistry. As research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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